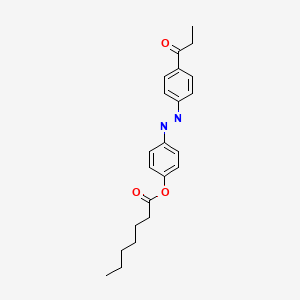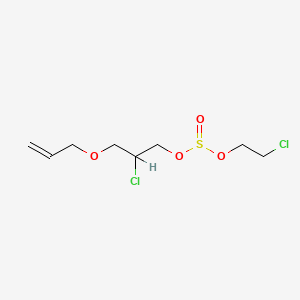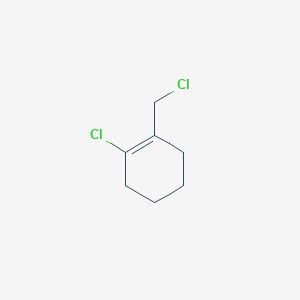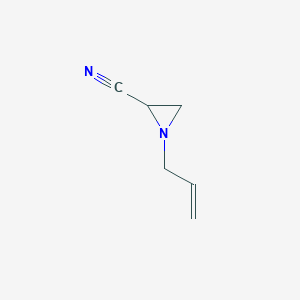
2-Aziridinecarbonitrile, 1-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aziridinecarbonitrile, 1-(2-propenyl)- is an organic compound characterized by a three-membered aziridine ring with a nitrile group and a propenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinecarbonitrile, 1-(2-propenyl)- typically involves the reaction of aziridine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the aziridine to the acrylonitrile, forming the desired product.
Industrial Production Methods
Industrial production of 2-Aziridinecarbonitrile, 1-(2-propenyl)- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the aziridine ring and prevent side reactions. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Aziridinecarbonitrile, 1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines, alcohols, and thiols.
Scientific Research Applications
2-Aziridinecarbonitrile, 1-(2-propenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.
Medicine: Explored for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-Aziridinecarbonitrile, 1-(2-propenyl)- involves the high strain energy of the aziridine ring, which makes it highly reactive towards nucleophiles. This reactivity allows the compound to undergo ring-opening reactions, leading to the formation of alkylated products. The nitrile group can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid: Similar aziridine ring structure but with a carboxylic acid group.
2-Aziridinecarbonitrile: Lacks the propenyl substituent, making it less versatile in certain reactions.
Aziridine-2-carboxamide: Contains an amide group, used in medicinal chemistry.
Uniqueness
2-Aziridinecarbonitrile, 1-(2-propenyl)- is unique due to its combination of the aziridine ring, nitrile group, and propenyl substituent. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
75984-72-4 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-prop-2-enylaziridine-2-carbonitrile |
InChI |
InChI=1S/C6H8N2/c1-2-3-8-5-6(8)4-7/h2,6H,1,3,5H2 |
InChI Key |
BJLDYFPRUVXRSV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14441197.png)
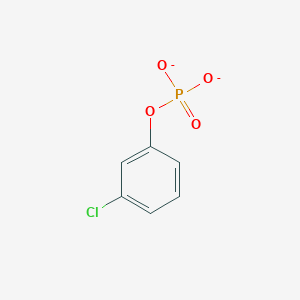
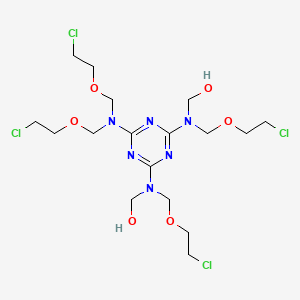
![{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14441223.png)
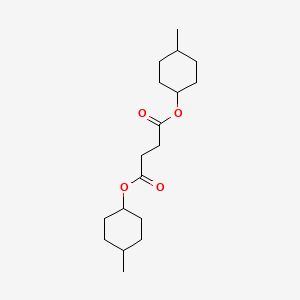

![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)


